Navigating the Synthesis and Reactivity of Methoxy-Methylbenzoyl Chloride Isomers: A Technical Guide
Navigating the Synthesis and Reactivity of Methoxy-Methylbenzoyl Chloride Isomers: A Technical Guide
Senior Application Scientist Note: The initial request specified an in-depth guide on 5-Methoxy-2-methylbenzoyl chloride. However, a comprehensive search of chemical literature and databases indicates that this specific isomer is not well-documented, lacking a dedicated CAS number and substantial published data. In contrast, the isomer 2-Methoxy-5-methylbenzoyl chloride (CAS No. 25045-35-6) is a well-characterized and commercially available reagent. Given the structural similarity and the shared methoxy and methyl substituents on the benzoyl chloride core, this guide will focus on the properties and applications of 2-Methoxy-5-methylbenzoyl chloride as a representative and technically robust subject for researchers, scientists, and drug development professionals. The principles of reactivity and handling discussed herein are expected to be broadly applicable to other isomers, including the requested 5-methoxy-2-methyl variant.
Physicochemical Characteristics of 2-Methoxy-5-methylbenzoyl chloride
2-Methoxy-5-methylbenzoyl chloride is a substituted aromatic acyl chloride, a class of compounds widely utilized in organic synthesis for the introduction of the benzoyl moiety. The presence of the methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring influences its electronic properties and, consequently, its reactivity and physical state.
Core Physical and Chemical Properties
A summary of the key physicochemical data for 2-Methoxy-5-methylbenzoyl chloride is presented below. These parameters are critical for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-5-methylbenzoyl chloride | [1] |
| CAS Number | 25045-35-6 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |
| Boiling Point | Not precisely documented in available literature. | |
| Solubility | Reacts with water; soluble in anhydrous organic solvents (e.g., benzene, ethers, chlorinated hydrocarbons). | [2] |
Computed and Spectroscopic Data
Computational models provide further insight into the molecule's characteristics, which are essential for understanding its behavior in various chemical environments.
| Property | Value | Source(s) |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [3] |
Reactivity and Stability Profile
The reactivity of 2-Methoxy-5-methylbenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The electron-donating effects of the methoxy and methyl groups on the aromatic ring modulate this reactivity.
Nucleophilic Acyl Substitution
The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution.[2] The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The general mechanism is depicted below:
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Hydrolysis: Benzoyl chlorides react vigorously with water, including atmospheric moisture, to form the corresponding carboxylic acid (2-methoxy-5-methylbenzoic acid) and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.
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Acylation of Alcohols and Amines: It readily reacts with alcohols to form esters and with amines to yield amides. These reactions are fundamental in the synthesis of a wide range of organic molecules.[2]
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-Methoxy-5-methylbenzoyl chloride can acylate other aromatic compounds. The electron-donating substituents on its own ring can influence the reaction conditions required.
Stability and Storage
Due to its reactivity with water, 2-Methoxy-5-methylbenzoyl chloride is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged storage can lead to decomposition, especially if exposed to moisture.
Synthesis and Applications
General Synthesis Pathway
Benzoyl chlorides are typically synthesized from the corresponding carboxylic acid. The most common method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzoyl chloride
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-methylbenzoic acid.
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Addition of Chlorinating Agent: Under a fume hood, slowly add an excess of thionyl chloride to the flask.
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Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases.
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Work-up: Remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The resulting crude 2-Methoxy-5-methylbenzoyl chloride can be purified by vacuum distillation.
Applications in Research and Drug Development
Substituted benzoyl chlorides are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The methoxy and methyl groups can play a significant role in modulating the pharmacological properties of the final compound.[4] While specific applications for 2-Methoxy-5-methylbenzoyl chloride are not extensively detailed in readily available literature, its structural motifs are present in various research compounds. It serves as a versatile building block for creating more complex molecules through the formation of ester and amide linkages.
Safety and Handling
As with all acyl chlorides, 2-Methoxy-5-methylbenzoyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Hazard Summary
| Hazard | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. |
| Moisture Sensitive | Reacts with water to produce corrosive hydrochloric acid fumes. | Handle under anhydrous conditions and store in a dry, inert atmosphere. |
| Inhalation Hazard | Vapors are irritating to the respiratory tract. | Use in a well-ventilated fume hood. |
First Aid Measures
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Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
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Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Methoxy-5-methylbenzoyl chloride is a valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for the facile formation of esters, amides, and other derivatives. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While data on the specifically requested 5-methoxy-2-methyl isomer is scarce, the information provided for the well-documented 2-methoxy-5-methyl isomer serves as a robust and informative guide for scientists working with this class of compounds.
References
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Journal of the American Chemical Society. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Available from: [Link]
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PubChem. 2-Methoxy-5-methylbenzoyl chloride. Available from: [Link]
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Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
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PubChem. 5-Chloro-2-methoxybenzoyl chloride. Available from: [Link]
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PMC. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: [Link]
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